tert-Butyl 5-(diethylamino)piperidine-3-carboxylate
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Overview
Description
tert-Butyl 5-(diethylamino)piperidine-3-carboxylate: is a chemical compound with the molecular formula C14H28N2O2 and a molecular weight of 256.38 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(diethylamino)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and diethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using high-purity reagents and solvents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of reaction progress .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 5-(diethylamino)piperidine-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: tert-Butyl 5-(diethylamino)piperidine-3-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems, including their interactions with enzymes and receptors .
Medicine: This compound is of interest in medicinal chemistry for the development of new therapeutic agents, particularly those targeting the central nervous system .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of tert-Butyl 5-(diethylamino)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate
- tert-Butyl 3-(diethylamino)piperidine-1-carboxylate
- tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate
Uniqueness: tert-Butyl 5-(diethylamino)piperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H28N2O2 |
---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl 5-(diethylamino)piperidine-3-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-6-16(7-2)12-8-11(9-15-10-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3 |
InChI Key |
ROQHTAOYYPSAAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CC(CNC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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